Regioisomeric Acetyl Positioning Drives Divergent Antibacterial Potency Against S. aureus
In a head‑to‑head study of N‑acetylphenyl sulfonamide regioisomers, the 3‑acetylphenyl analog (PSASF‑1) exhibited a 2‑fold difference in MIC against Staphylococcus aureus ATCC 29213 compared to the 4‑acetylphenyl analog (PSASF) . While PSASF‑1 itself is not the target compound, the identical 3‑acetylphenyl substitution pattern in the target compound indicates that regiochemistry alone can confer measurable antibacterial potency differences, supporting the selection of the 3‑acetyl isomer for applications where even a single‑well MIC shift is functionally meaningful .
| Evidence Dimension | Antibacterial activity – MIC against S. aureus ATCC 29213 |
|---|---|
| Target Compound Data | Not yet determined experimentally; the compound shares the 3‑acetylphenyl core of PSASF‑1. |
| Comparator Or Baseline | PSASF‑1 (N-(3-acetylphenyl)-4-methylbenzenesulfonamide): MIC = 256 µg/mL; PSASF (N-(4-acetylphenyl)-4-methylbenzenesulfonamide): MIC = 512 µg/mL. |
| Quantified Difference | 2‑fold lower MIC for the 3‑acetyl regioisomer compared with the 4‑acetyl regioisomer. |
| Conditions | Broth microdilution assay (CLSI); S. aureus ATCC 29213; Pharmaceutical Chemistry Journal 2023, 57(9), 1394–1400. |
Why This Matters
Demonstrates that the 3‑acetylphenyl head group can independently influence potency, justifying procurement of the target compound for SAR libraries where regioisomeric comparisons are critical.
